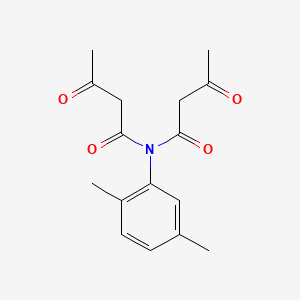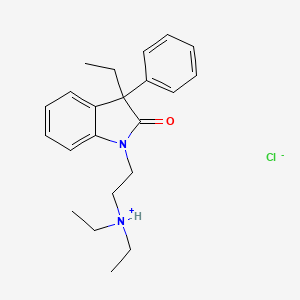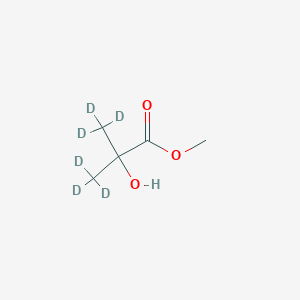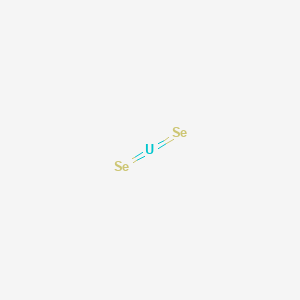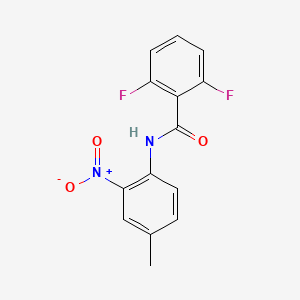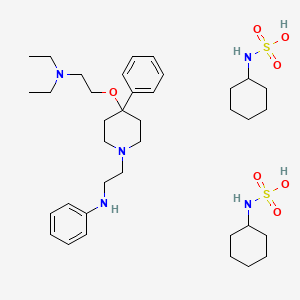
Diamocaine cyclamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diamocaine cyclamate is a compound known for its local anesthetic properties. It is a derivative of 4-phenylpiperidine and is structurally related to opioid drugs such as piminodine and antipsychotics like haloperidol . The compound is composed of 1-(2-Anilinoethyl)-4-[2-(diethylamino)ethoxy]-4-phenylpiperidine bis(cyclohexanesulfamate) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diamocaine cyclamate involves the reaction of 1-(2-Anilinoethyl)-4-[2-(diethylamino)ethoxy]-4-phenylpiperidine with cyclohexanesulfamic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diamocaine cyclamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: this compound can be reduced to form simpler compounds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs .
Applications De Recherche Scientifique
Diamocaine cyclamate has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of local anesthetics and their mechanisms of action.
Biology: The compound is studied for its effects on nerve cells and its potential use in pain management.
Medicine: this compound is investigated for its potential therapeutic applications in anesthesia and pain relief.
Industry: The compound is used in the formulation of various pharmaceutical products.
Mécanisme D'action
Diamocaine cyclamate exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in localized anesthesia and pain relief. The compound targets specific molecular pathways involved in nerve signal transmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethocaine: Another local anesthetic with similar properties but different chemical structure.
Procaine: A widely used local anesthetic with a different mechanism of action.
Tetracaine: A potent local anesthetic used in various medical applications.
Uniqueness
Diamocaine cyclamate is unique due to its specific chemical structure, which provides distinct pharmacological properties compared to other local anesthetics. Its combination of efficacy and safety makes it a valuable compound in both research and clinical settings .
Propriétés
Numéro CAS |
23469-05-8 |
|---|---|
Formule moléculaire |
C37H63N5O7S2 |
Poids moléculaire |
754.1 g/mol |
Nom IUPAC |
cyclohexylsulfamic acid;N-[2-[4-[2-(diethylamino)ethoxy]-4-phenylpiperidin-1-yl]ethyl]aniline |
InChI |
InChI=1S/C25H37N3O.2C6H13NO3S/c1-3-27(4-2)21-22-29-25(23-11-7-5-8-12-23)15-18-28(19-16-25)20-17-26-24-13-9-6-10-14-24;2*8-11(9,10)7-6-4-2-1-3-5-6/h5-14,26H,3-4,15-22H2,1-2H3;2*6-7H,1-5H2,(H,8,9,10) |
Clé InChI |
WUYFDJKTIHVLQY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1(CCN(CC1)CCNC2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)NS(=O)(=O)O.C1CCC(CC1)NS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


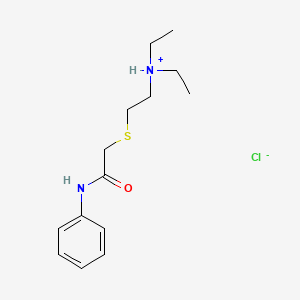
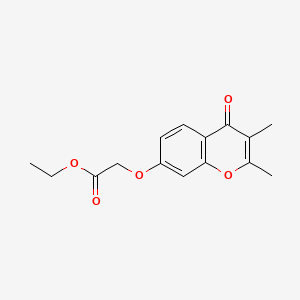
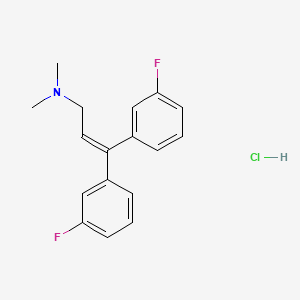
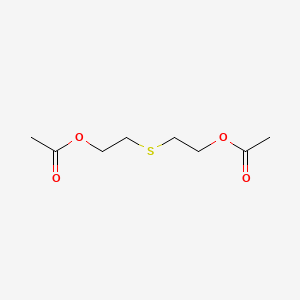
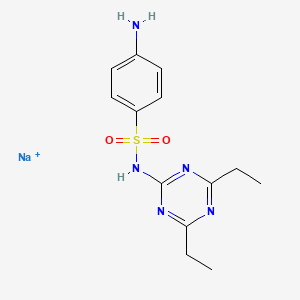
![6-[(2R)-2-oct-1-ynylcyclopentyl]oxyhexanoic acid](/img/structure/B13744054.png)

